molecular formula C18H17N3O2 B2997270 Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797885-19-8

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2997270
CAS No.: 1797885-19-8
M. Wt: 307.353
InChI Key: STIVJORLLBGFIZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been shown to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological activities .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various targets, leading to changes in cellular processes . They have been reported to exhibit activities such as HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, and KDR kinase inhibition .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are involved in various biochemical pathways due to their antimetabolite properties . They can interfere with purine biochemical reactions, affecting the synthesis of DNA and RNA . This interference can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The presence of fluorine atoms or fluoroalkyl groups in similar compounds has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties can enhance the bioavailability of the compound.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, antimicrobial, and antianxiety activities . They have also been used as agents for the treatment of sleep disorders and as oncological agents .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the reaction conditions, including the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedure .

Preparation Methods

The synthesis of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the condensation of 1-cyclopropyl-4,4-difluorobutane-1,3-dione with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid . This reaction proceeds under reflux conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVJORLLBGFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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